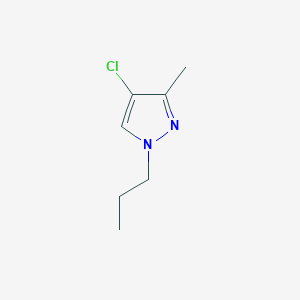

4-chloro-3-methyl-1-propyl-1H-pyrazole

説明

An Overview of Pyrazole (B372694) Heterocycles in Academic Research

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms within the aromatic ring. nih.govresearchgate.net This structure makes them a cornerstone in the development of heterocyclic chemistry theory. researchgate.net The pyrazole nucleus is not only a subject of academic curiosity but is also found in natural sources, such as in compounds isolated from watermelon seeds. nih.gov

The versatility of the pyrazole ring has led to its widespread investigation in numerous scientific fields. In materials science, pyrazole derivatives have been explored for their potential as luminescent and fluorescent agents, semiconductors, liquid crystals, and organic light-emitting diodes. nih.gov Furthermore, their ability to act as chelating agents for transition metals makes them valuable in catalysis and metal extraction processes. mdpi.com

The Significance of Substituted Pyrazoles in Chemical Science

The true versatility of pyrazoles is unlocked through the addition of various substituents to the core ring structure. These modifications can dramatically alter the compound's physical and chemical properties, leading to a vast array of applications. mdpi.comresearchgate.net The introduction of different functional groups allows for the fine-tuning of a molecule's electronic and steric properties, influencing its reactivity and interaction with other molecules. mdpi.com

This ability to create a diverse library of compounds has made substituted pyrazoles a "privileged scaffold" in medicinal chemistry, meaning the core structure is frequently found in biologically active compounds. nih.govnih.gov Indeed, the pyrazole nucleus is a key component in a number of well-established pharmaceutical drugs. mdpi.com Research has shown that substituted pyrazoles can exhibit a wide range of biological activities, and they are frequently investigated for the development of new therapeutic agents. nih.govnih.govresearchgate.netorientjchem.org Beyond medicine, substituted pyrazoles are also crucial in the agrochemical industry. orientjchem.org

The strategic placement of substituents is key in synthetic chemistry. For instance, electrophilic substitution reactions preferentially occur at the 4-position of the pyrazole ring, while nucleophilic attacks are more likely at the 3 and 5 positions. mdpi.com Understanding these principles allows chemists to design and synthesize complex molecules with desired functionalities. The synthesis of substituted pyrazoles can be achieved through various methods, including the cyclocondensation of hydrazines with carbonyl compounds and 1,3-dipolar cycloadditions. nih.govmdpi.com

Structural Context of 4-chloro-3-methyl-1-propyl-1H-pyrazole within Pyrazole Chemistry

The compound this compound is defined by its specific arrangement of substituents on the pyrazole ring. The presence of a chloro group at the 4-position, a methyl group at the 3-position, and a propyl group at the 1-position (one of the nitrogen atoms) gives this molecule its unique identity and influences its chemical behavior.

The chlorine atom, being an electron-withdrawing group, can significantly impact the electron density of the pyrazole ring, which in turn affects its reactivity. Research on other chlorinated pyrazole derivatives has shown that the presence of a chloro substituent can be a key factor in the compound's observed activities. researchgate.net The methyl and propyl groups, being alkyl groups, are electron-donating and add to the molecule's steric bulk, which can also play a role in its interactions.

The specific combination and positioning of these three groups—chloro, methyl, and propyl—on the pyrazole core create a distinct chemical entity with a unique set of properties that are a subject of ongoing research and application development in various fields of chemistry.

Chemical Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1245807-06-0 |

| Molecular Formula | C7H11ClN2 |

| Molecular Weight | 158.63 g/mol |

Structure

3D Structure

特性

IUPAC Name |

4-chloro-3-methyl-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2/c1-3-4-10-5-7(8)6(2)9-10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXDJRARLOKVFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 3 Methyl 1 Propyl 1h Pyrazole and Its Derivatives

Strategies for Pyrazole (B372694) Ring Formation

The synthesis of the pyrazole core is a fundamental step, and several classical and modern methods are available to organic chemists. These strategies primarily focus on constructing the five-membered diazole ring system.

Cyclocondensation Reactions

The most common and well-established method for synthesizing the pyrazole ring is through the cyclocondensation reaction of a 1,3-dicarbonyl compound, or its synthetic equivalent, with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This approach, often referred to as the Knorr pyrazole synthesis, offers a straightforward pathway to a wide array of substituted pyrazoles. beilstein-journals.org The reaction involves the nucleophilic attack of the hydrazine onto the two carbonyl carbons of the 1,3-dicarbonyl compound, followed by dehydration to form the aromatic pyrazole ring. mdpi.com

For the synthesis of a 3-methyl substituted pyrazole, a typical starting material would be a β-ketoester like ethyl acetoacetate (B1235776). The reaction with propylhydrazine (B1293729) would lead to the formation of a 3-methyl-1-propyl-1H-pyrazol-5-one intermediate, which can be further modified. The regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyls and substituted hydrazines can sometimes be a challenge, potentially leading to a mixture of regioisomers. nih.gov

Table 1: Examples of Cyclocondensation Precursors

| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Resulting Pyrazole Core |

|---|---|---|

| Acetylacetone | Propylhydrazine | 1-Propyl-3,5-dimethyl-1H-pyrazole |

| Ethyl acetoacetate | Propylhydrazine | 3-Methyl-1-propyl-1H-pyrazol-5(4H)-one |

1,3-Dipolar Cycloaddition Approaches

A powerful alternative for pyrazole synthesis is the [3+2] or 1,3-dipolar cycloaddition reaction. nih.gov This method typically involves the reaction of a diazo compound with an alkyne. acs.org The diazo compound acts as the three-atom dipole, and the alkyne serves as the two-atom dipolarophile. This approach can offer high regioselectivity, which is influenced by both steric and electronic factors of the substituents on the reactants. acs.org

To construct a 3-methyl-1-propyl-1H-pyrazole scaffold, one could envision a reaction between 1-diazopropane and propyne (B1212725). However, the handling of potentially unstable diazo compounds and volatile alkynes like propyne requires careful consideration. acs.org Modern procedures often generate the diazo compound in situ from more stable precursors like N-tosylhydrazones to circumvent these issues. organic-chemistry.org

Table 2: 1,3-Dipolar Cycloaddition Components

| Diazo Compound Source | Alkyne (Dipolarophile) | Expected Product Feature |

|---|---|---|

| N-Tosylhydrazone of Propanal | Propyne | 3-Methyl-5-ethyl-1H-pyrazole |

| Diazomethane | 1-Butyne | 3-Ethyl-1H-pyrazole |

Alkylation-Based Synthesis Routes

This strategy focuses on the N-alkylation of a pre-formed pyrazole ring. For the synthesis of 4-chloro-3-methyl-1-propyl-1H-pyrazole, a key step is the introduction of the propyl group onto the nitrogen atom of a 4-chloro-3-methyl-1H-pyrazole intermediate. This N-alkylation is a common method for creating 1-substituted pyrazoles. nih.gov

The reaction typically proceeds by deprotonating the pyrazole with a suitable base to form the pyrazolate anion, which then acts as a nucleophile, attacking an alkylating agent such as propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane). The regioselectivity of alkylation can be an issue for asymmetrically substituted pyrazoles, as either of the two ring nitrogens can be alkylated. acs.orgreddit.com However, the steric hindrance and electronic nature of the substituents on the pyrazole ring can influence the outcome, often favoring alkylation at the less sterically hindered nitrogen atom. acs.org

Installation of Substituents

Once the pyrazole core is formed, or during its formation, specific substituents must be installed at the correct positions to yield the target compound.

Regioselective Chlorination at the 4-Position

The introduction of a chlorine atom at the C4 position of the pyrazole ring is typically achieved through electrophilic halogenation. The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. The C4 position is generally the most reactive site for such substitutions.

Various chlorinating agents can be employed for this purpose. A common method involves the use of reagents like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). Another reported method for the chlorination of a pyrazole derivative involves using a mixture of hydrochloric acid and hydrogen peroxide. google.com The choice of solvent and reaction conditions is crucial for achieving high regioselectivity and yield. For instance, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde has been documented, indicating that the pyrazole ring can be effectively chlorinated. researchgate.net

Methylation at the 3-Position

The methyl group at the C3 position is most commonly introduced as part of the initial building blocks during the pyrazole ring formation, rather than being added to a pre-existing pyrazole ring.

In cyclocondensation reactions, the use of a precursor containing a methyl ketone functionality, such as ethyl acetoacetate or acetylacetone, directly installs the methyl group at the desired position. beilstein-journals.orgnih.gov For example, the reaction between ethyl acetoacetate and a hydrazine derivative will yield a pyrazole with a methyl group at either the C3 or C5 position, depending on the regioselectivity of the initial condensation.

Similarly, in 1,3-dipolar cycloaddition approaches, the choice of the alkyne component determines the substitution pattern. Using an alkyne like propyne (CH₃C≡CH) in a reaction with a diazoalkane would lead to the incorporation of a methyl group onto the newly formed pyrazole ring. organic-chemistry.org

Propylation at the 1-Position

The introduction of an alkyl group, such as a propyl chain, onto the nitrogen atom of a pyrazole ring is a fundamental synthetic step. This N-alkylation is typically achieved by reacting the pyrazole with an appropriate alkylating agent. For the synthesis of this compound, the precursor would be 4-chloro-3-methyl-1H-pyrazole.

The alkylation of pyrazoles can be challenging due to the presence of two reactive nitrogen atoms, which can lead to a mixture of regioisomers. acs.org However, the selectivity of the reaction can be influenced by factors such as the steric bulk of the substituents on the pyrazole ring and the choice of alkylating agent and reaction conditions. acs.org

A general approach for N-alkylation involves the use of alkyl halides or other electrophiles in the presence of a base. More advanced methods utilize trichloroacetimidate (B1259523) electrophiles under acidic catalysis, which can provide good yields for N-alkylation with various groups. semanticscholar.org While specific examples for propylation using this method are not detailed, the reaction of 4-chloropyrazole with phenethyl trichloroacetimidate in the presence of camphorsulfonic acid (CSA) yields the N-alkylated product, demonstrating the feasibility of this approach for alkyl group introduction. semanticscholar.org The choice of catalyst is crucial, with Brønsted acids often showing superior performance over Lewis acids for this transformation. semanticscholar.org

Table 1: Example of Acid-Catalyzed N-Alkylation of 4-Chloropyrazole Data based on analogous reactions.

| Electrophile | Catalyst | Solvent | Yield | Reference |

| Phenethyl trichloroacetimidate | Camphorsulfonic acid (CSA) | 1,2-DCE | 77% | semanticscholar.org |

| Benzhydryl trichloroacetimidate | Triflic Acid | 1,2-DCE | 98% | semanticscholar.org |

Derivatization of Propyl Side Chain

Once the 1-propyl side chain is installed, its functionalization can lead to a diverse range of derivatives. While specific literature on the derivatization of the propyl chain on this compound is scarce, general organic synthesis principles can be applied.

Strategies for derivatization could include:

Halogenation: Free-radical halogenation at the propyl chain, although this can sometimes lack selectivity.

Oxidation: Oxidation of a terminal methyl group on the propyl chain to a carboxylic acid or an alcohol would introduce a versatile functional handle for further modifications, such as esterification or amidation.

Introduction of other functional groups: Nucleophilic substitution reactions on a halogenated propyl chain could introduce groups like azides, amines, or thiols.

For instance, the electrochemical chlorination of 1,5-dimethylpyrazole (B184060) has been shown to occur not only on the pyrazole ring but also on the methyl side chain, yielding 1-methyl-4-chloro-5-chloromethylpyrazole. researchgate.net This suggests that side-chain halogenation is a viable strategy for creating a reactive site for further derivatization.

Advanced Synthetic Techniques

Modern synthetic chemistry emphasizes the use of green and efficient methodologies. dergipark.org.trtandfonline.com These techniques aim to reduce reaction times, energy consumption, and the use of hazardous solvents. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide variety of chemical reactions, including the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.trtandfonline.com The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products compared to conventional heating methods. tandfonline.comdergipark.org.tr

The synthesis of pyrazole derivatives, which traditionally involves prolonged reaction times at elevated temperatures, benefits significantly from microwave technology. tandfonline.com For example, the condensation of chalcone (B49325) analogs with hydrazine hydrate (B1144303) to form pyrazoles can be efficiently carried out under microwave irradiation. nih.gov A solvent-free, microwave-assisted approach has also been described for the ring-opening reactions of epoxides with pyrazoles, with reactions completing in as little as one minute at 120 °C. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Pyrazole Synthesis Data based on analogous reactions.

| Reaction | Conventional Method (Time) | Microwave Method (Time) | Yield (Microwave) | Reference |

| Cyclization of chalcone & hydrazine | Several hours | 7 minutes | Not specified | dergipark.org.tr |

| Reaction of pyrazole & phenyl glycidyl (B131873) ether | Not specified | 1 minute | 73% | nih.gov |

| Synthesis of 1H-pyrazole-5(3)-carboxylates | Not specified | 2-4 minutes | Not specified | dergipark.org.tr |

Catalyst-Mediated Reactions

Catalysis is a cornerstone of modern organic synthesis, offering pathways to products with high efficiency and selectivity while minimizing waste. tandfonline.com In pyrazole synthesis, both acid and base catalysts are commonly employed. The cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative is a primary method for forming the pyrazole ring, and this process is often catalyzed. nih.gov

A variety of catalysts have been explored for pyrazole synthesis, including:

Brønsted acids: Camphorsulfonic acid (CSA) has proven effective for N-alkylation reactions. semanticscholar.org

Lewis acids: Silver triflate (AgOTf) has been used for the rapid and regioselective synthesis of 3-CF3-pyrazoles. mdpi.com

Nanocatalysts: Nano-ZnO has been utilized as an eco-friendly catalyst for pyrazole synthesis in aqueous media, offering excellent yields and short reaction times. nih.gov

Heterogeneous catalysts: Reusable catalysts like Amberlyst-70 have been employed for the synthesis of pyrazole derivatives, simplifying product purification. mdpi.com

Metal-organic frameworks: A Keggin-based U-POW tetramer has demonstrated bifunctional Lewis acid-base catalytic properties for pyrazole synthesis under mild conditions. mdpi.com

The use of a catalyst can significantly influence the outcome of the reaction, including the regioselectivity of substitution on the pyrazole ring. nih.gov

Solvent-Free Reaction Conditions

The development of solvent-free, or "neat," reaction conditions is a key goal of green chemistry, as it reduces waste and eliminates the environmental and safety hazards associated with organic solvents. tandfonline.comtandfonline.com Many synthetic procedures for pyrazoles have been successfully adapted to solvent-free conditions, often in conjunction with microwave irradiation or the use of a reusable catalyst. nih.govias.ac.in

Solventless condensation of a diketone and a hydrazine in the presence of a catalytic amount of sulfuric acid at room temperature can afford pyrazole derivatives in high yields. rsc.org Similarly, a one-pot, three-component reaction to produce highly functionalized pyrazoles has been achieved under solvent-free conditions at room temperature using tetrabutylammonium (B224687) bromide (TBAB) as a recyclable medium. tandfonline.com These methods not only offer environmental benefits but also often result in simpler workup procedures and higher product yields. ias.ac.injetir.org

Chemical Reactivity and Transformation of 4 Chloro 3 Methyl 1 Propyl 1h Pyrazole

Reactivity of the Pyrazole (B372694) Core

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its reactivity is influenced by the electron-donating and -withdrawing effects of its substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. masterorganicchemistry.comlibretexts.org In pyrazoles, the position of electrophilic attack is directed by the substituents on the ring. The reaction typically involves the generation of an electrophile that is then attacked by the electron-rich aromatic ring, forming a resonance-stabilized intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common electrophilic substitution reactions include halogenation, nitration, and sulfonation. masterorganicchemistry.comyoutube.com For pyrazole derivatives, halogenation is a well-established transformation. The reaction of various N-H and N-alkyl pyrazoles with halogens or halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) typically results in substitution at the 4-position. mdpi.com For instance, the reaction of 3,5-dimethyl-1H-pyrazole with NCS in carbon tetrachloride or water affords the 4-chloro derivative in high yields (95-98%). mdpi.com Similarly, bromination with Br₂ or NBS also yields 4-bromopyrazoles efficiently. mdpi.com

| Reagent | Substrate | Product | Yield (%) | Conditions |

| N-chlorosuccinimide | 3,5-dimethyl-1H-pyrazole | 4-chloro-3,5-dimethyl-1H-pyrazole | 95-98 | CCl₄ or H₂O, 20-25 °C |

| N-bromosuccinimide | 3,5-dimethyl-1H-pyrazole | 4-bromo-3,5-dimethyl-1H-pyrazole | 90-99 | CCl₄ or H₂O, 20-25 °C |

This table presents data on the electrophilic halogenation of a model pyrazole compound.

Nucleophilic substitution at a halogen-substituted carbon on an aromatic ring can be challenging. However, in electron-deficient aromatic systems, such as pyrazoles, nucleophilic aromatic substitution (SNAr) can occur. stackexchange.comwikipedia.org The presence of the electron-withdrawing nitrogen atoms in the pyrazole ring facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack. stackexchange.comvaia.com

The reaction of 4-bromo-1-methyl-3-nitropyrazole-5-carboxylic acid with arylamines in the presence of copper salts, for example, leads to the formation of 4-arylamino substituted products, demonstrating the feasibility of nucleophilic substitution at the 4-position of a halo-substituted pyrazole. osti.gov This suggests that the chlorine atom at the 4-position of 4-chloro-3-methyl-1-propyl-1H-pyrazole could potentially be displaced by various nucleophiles under appropriate conditions.

Functional Group Transformations on the Propyl Moiety

The propyl group attached to the pyrazole ring is an alkyl side chain that can undergo reactions typical of alkanes, most notably free radical halogenation.

The halogenation of alkyl side chains on aromatic rings, such as alkylbenzenes, typically proceeds via a free radical mechanism, often initiated by UV light or heat. orgoreview.comthieme-connect.deyoutube.com This reaction is selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.com

In the context of this compound, the propyl group does not have a benzylic-type position. However, radical halogenation can still occur, with selectivity favoring the substitution at the carbon atom adjacent to the nitrogen (the α-carbon of the propyl group) due to potential stabilization of the radical intermediate by the adjacent heteroaromatic ring. The reaction would proceed through the classic steps of initiation, propagation, and termination. orgoreview.com Depending on the reaction conditions and the concentration of the halogenating agent, mono- or poly-halogenated products could be formed. youtube.com

Reactions in Context of Derived Functional Groups (e.g., Carbaldehydes, Carbonyl Chlorides from Analogs)

The functionalization of the pyrazole ring or its side chains can lead to the introduction of various functional groups, which can then undergo further transformations.

Analogs of this compound, such as pyrazole-4-carbaldehydes, can undergo oxidation reactions to yield the corresponding carboxylic acids. The oxidation of aldehydes to carboxylic acids is a common transformation in organic synthesis. researchgate.net For instance, the oxidation of 5-(2-thienylsulfanyl)thiophene-2-carbaldehyde with hydrogen peroxide in acetic acid yields the corresponding carboxylic acid. researchgate.net

Studies on the oxidation of imidazole- and pyrazole-derived aldehydes have shown that they can be converted to their respective carboxylic acids. nih.gov For pyrazole carbaldehydes, the position of the carbaldehyde group on the ring does not significantly affect the rate of oxidation. nih.gov The oxidation of 4-carboxaldehyde-5-amino pyrazole has also been reported, yielding the corresponding carboxylic acid. asianpubs.org This indicates that if a carbaldehyde group were introduced onto the this compound framework, it could be readily oxidized to a carboxylic acid.

| Starting Material | Oxidizing Agent | Product |

| 5-(2-Thienylsulfanyl)thiophene-2-carbaldehyde | 30% Hydrogen Peroxide in Acetic Acid | 5-(2-Thienylsulfanyl)thiophene-2-carboxylic acid |

| Pyrazole carbaldehydes | Plant aldehyde dehydrogenases | Pyrazole carboxylic acids |

This table illustrates the oxidation of pyrazole-related aldehydes to their corresponding carboxylic acids.

Reduction Reactions

The this compound molecule can undergo reduction at the C4-chloro substituent, primarily through catalytic hydrodechlorination. This process typically involves the cleavage of the carbon-chlorine bond and its replacement with a carbon-hydrogen bond, yielding 3-methyl-1-propyl-1H-pyrazole. The success and selectivity of this reaction are highly dependent on the choice of catalyst and reaction conditions.

Palladium-based catalysts are widely employed for the hydrodechlorination of aryl chlorides. mdpi.com For instance, catalytic amounts of palladium(II) acetate, in combination with a hydride source like polymethylhydrosiloxane (B1170920) (PMHS) and a fluoride (B91410) source, can effectively reduce chloroarenes at room temperature. msu.edu This method is noted for its mild conditions and tolerance of various functional groups. msu.edu

Another common approach is catalytic hydrogenation, where hydrogen gas is used in the presence of a supported palladium catalyst (e.g., Pd on carbon or alumina). mdpi.comacademax.com The efficiency of these systems can be enhanced, and side reactions suppressed, through the use of promoters or by carefully selecting the catalyst support. academax.comresearchgate.net In some cases, the selectivity of the reduction can be controlled to preserve the chloro group while reducing other functionalities on the molecule, or vice-versa. For example, the selective hydrogenation of a nitro group in the presence of a chloro substituent has been demonstrated with an iron-promoted platinum on activated carbon catalyst. researchgate.net

The table below summarizes potential reduction reactions applicable to this compound based on findings for analogous chloroarenes.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Catalytic Hydrodechlorination | Pd(OAc)₂, polymethylhydrosiloxane (PMHS), aq. KF, THF, room temp. | 3-methyl-1-propyl-1H-pyrazole | msu.edu |

| Catalytic Hydrogenation | H₂, Pd/C or Pd/Al₂O₃, solvent | 3-methyl-1-propyl-1H-pyrazole | mdpi.comacademax.com |

This table presents generalized reduction reactions for chloroarenes that are applicable to the target compound.

Hydrolysis Reactions

The hydrolytic stability of the C-Cl bond in this compound is a critical factor in its environmental persistence and its compatibility with aqueous reaction conditions. Generally, the carbon-chlorine bond on an aromatic or heteroaromatic ring is resistant to simple hydrolysis under neutral pH conditions.

Metal-Catalyzed Coupling Reactions Utilizing Halopyrazole Scaffolds

The chloro-substituent at the C4 position of the pyrazole ring makes this compound a valuable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecules by forming new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been successfully applied to 4-halopyrazoles. nih.govresearchgate.net The choice of palladium catalyst and ligand is crucial for achieving high yields, especially with less reactive chloro-substrates. Bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the catalytic cycle. nih.gov For 4-halopyrazoles, both palladium and copper-catalyzed amination reactions have been developed, with the choice of metal depending on the nature of the amine coupling partner. nih.gov

The table below outlines representative conditions for the Buchwald-Hartwig amination of halopyrazoles.

| Halopyrazole Substrate | Amine | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 60% | nih.govresearchgate.net |

| 4-Bromo-1-tritylpyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | K₃PO₄ | Xylene | 67% | nih.govresearchgate.net |

| 4-Iodo-1-tritylpyrazole | Propylamine | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | Cs₂CO₃ | Dioxane | 85% | nih.gov |

This table illustrates the application of Buchwald-Hartwig and related amination reactions to halopyrazole scaffolds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, enabling the formation of C-C bonds between organohalides and boronic acids or their esters. organic-chemistry.org This reaction has been effectively used for the arylation of halopyrazoles, including chloro-substituted derivatives. nih.govresearchgate.net The reaction typically requires a palladium catalyst, a phosphine ligand, and a base. organic-chemistry.org The reactivity of chloropyrazoles can be lower than their bromo or iodo counterparts, often necessitating more active catalyst systems or harsher reaction conditions. nih.gov Nevertheless, successful couplings of chloropyrazoles with various aryl and heteroaryl boronic acids have been reported, providing access to a diverse range of substituted pyrazoles. researchgate.netrsc.org

The following table presents examples of Suzuki-Miyaura coupling reactions involving halopyrazoles.

| Halopyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield | Reference |

| 5-Chloro-1,3-dimethyl-1H-pyrazole | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 95% | researchgate.net |

| 4-Bromo-1H-pyrazole | 4-Methoxyphenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 86% | nih.gov |

| 4-Bromo-3,5-dinitro-1H-pyrazole | 2-Naphthylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 92% | rsc.org |

This table showcases the utility of Suzuki-Miyaura coupling for the functionalization of halopyrazole cores.

Heck Reaction

While specific examples for this compound are not detailed in the provided search results, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, represents another potential transformation for this scaffold. The direct arylation of pyrazoles, a related reaction, has been demonstrated with 5-chloropyrazoles, indicating the feasibility of C-C bond formation at other positions on the pyrazole ring. nih.gov

Spectroscopic and Structural Elucidation of 4 Chloro 3 Methyl 1 Propyl 1h Pyrazole Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pyrazole (B372694) derivatives, providing detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of a compound like 4-chloro-3-methyl-1-propyl-1H-pyrazole, distinct signals are expected for the protons of the methyl and propyl groups, as well as the lone proton on the pyrazole ring. The chemical shift (δ) of the pyrazole ring proton is influenced by the electronic effects of the substituents. For instance, in the ¹H NMR spectrum of 1H-pyrazole in a nematic phase, the protons on the ring exhibit characteristic chemical shifts that are sensitive to their environment. conicet.gov.ar The introduction of a chloro group at the C4 position and a methyl group at the C3 position would further modulate these shifts. Electron-donating groups, such as methyl and chloro, are known to influence the electron density of the pyrazole ring, which in turn affects the tautomeric equilibrium and the resulting chemical shifts. nih.gov

The propyl group attached to the N1 position would show a characteristic pattern of signals: a triplet for the terminal methyl (CH₃) protons, a sextet for the methylene (B1212753) (CH₂) protons adjacent to the methyl group, and a triplet for the methylene (CH₂) protons directly attached to the nitrogen atom. For example, the ¹H NMR spectrum of 1-propyl-1H-pyrazole displays these expected multiplicities. nih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the pyrazole ring are particularly diagnostic. Studies on substituted pyrazoles have shown that the chemical shifts at the C3 and C5 positions can be correlated with general structural preferences. nih.gov For this compound, distinct signals would be observed for the five carbon atoms of the pyrazole ring and the three carbon atoms of the propyl group. The presence of the chloro substituent at C4 would significantly deshield this carbon, resulting in a downfield chemical shift.

A theoretical study on pyrazolone (B3327878) and its derivatives using DFT calculations has demonstrated the effect of substituents on the NMR chemical shifts, showing that methyl and phenyl groups can alter the electronic environment and thus the resonance frequencies of the ring atoms. jocpr.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Pyrazoles This table is interactive. Click on the headers to sort the data.

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity | Reference |

|---|---|---|---|---|

| 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole | ¹H | 7.41-7.31 | m | rsc.org |

| 6.01 | s | rsc.org | ||

| 2.69-2.57 | m | rsc.org | ||

| 1.33-1.19 | m | rsc.org | ||

| ¹³C | 154.5, 145.4, 140.5, 128.9, 127.8, 125.9, 103.5, 21.5, 19.9, 14.3, 13.3 | rsc.org | ||

| 3-methyl-1,5-diphenyl-1H-pyrazole | ¹H | 7.37-7.19 | m | rsc.org |

| 6.28 | s | rsc.org | ||

| 2.40 | s | rsc.org |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula, C₇H₁₁ClN₂.

The mass spectrum of a pyrazole derivative typically shows a prominent molecular ion peak [M]⁺. The isotopic pattern of this peak is particularly informative due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, with a characteristic intensity ratio.

Fragmentation patterns observed in the mass spectrum provide valuable structural information. For instance, the fragmentation of chlorophyll (B73375) derivatives, which also contain a heterocyclic core, often involves the loss of side chains. researchgate.netresearchgate.net Similarly, for this compound, fragmentation might involve the loss of the propyl group or parts of it, as well as the loss of a chlorine atom or a methyl group. The analysis of these fragment ions helps to piece together the structure of the parent molecule. For example, in the mass spectrum of 1-(4-chlorophenyl)-3,5-diethyl-1H-pyrazole, a peak corresponding to the protonated molecule [M+H]⁺ is observed at m/z = 235. rsc.org

Table 2: Predicted m/z Values for Major Fragments of this compound This table is interactive. Click on the headers to sort the data.

| Fragment | Formula | Predicted m/z (for ³⁵Cl) |

|---|---|---|

| [M]⁺ | C₇H₁₁ClN₂⁺ | 158.06 |

| [M-CH₃]⁺ | C₆H₈ClN₂⁺ | 143.04 |

| [M-C₃H₇]⁺ | C₄H₄ClN₂⁺ | 115.01 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups. The C-H stretching vibrations of the methyl and propyl groups are expected in the range of 2850-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations would also be present in the fingerprint region.

Studies on substituted pyrazoles have shown that the vibrational frequencies are sensitive to the nature and position of the substituents. For example, theoretical calculations on pyrazolones have demonstrated that methyl and phenyl substituents can shift the N-H and C=O stretching frequencies. jocpr.com Similarly, the IR spectra of 3(5)-aminopyrazoles show distinct bands for the different tautomeric forms, which are influenced by substituent effects. nih.gov The presence of hydrogen bonding in the solid state can also significantly affect the IR spectrum, particularly the N-H stretching region in pyrazoles that are not N-substituted. researchgate.net

Table 3: Expected IR Absorption Frequencies for this compound This table is interactive. Click on the headers to sort the data.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850 - 3000 |

| C=C / C=N (Pyrazole Ring) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1000 - 1350 |

X-ray Crystallography for Solid-State Structure Analysis

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystal, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For a crystalline sample of this compound, a single-crystal X-ray diffraction analysis would reveal the exact geometry of the pyrazole ring and its substituents. The planarity of the pyrazole ring, the bond distances between the carbon, nitrogen, and chlorine atoms, and the conformation of the propyl group would be determined with high accuracy.

Recent studies on 4-halogenated-1H-pyrazoles have shown that 4-chloro-1H-pyrazole and 4-bromo-1H-pyrazole are isostructural and form trimeric hydrogen-bonded assemblies in the solid state. mdpi.com While this compound lacks the N-H proton for such hydrogen bonding, the study of its crystal structure would still provide valuable insights into its packing and intermolecular forces.

In the solid state, molecules of this compound would be held together by various intermolecular forces. While classical hydrogen bonding involving an N-H donor is absent, weak C-H···N or C-H···Cl hydrogen bonds might be present.

π-stacking interactions between the pyrazole rings of adjacent molecules could also play a role in the crystal packing. The presence of the chloro and methyl substituents on the pyrazole ring would influence the electronic nature of the aromatic system and thus the strength and geometry of any π-stacking interactions. For example, the crystal structure of 4-chloro-1H-pyrazole does not exhibit π-stacking interactions, but instead packs in a herringbone arrangement. researchgate.net The bulkier propyl group at the N1 position in this compound would likely lead to a different packing motif. Analysis of the crystal structure of related substituted triazolo-pyridazino-indoles has revealed the presence of π-π stacking interactions, confirmed by shape index and curvedness of surfaces. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This provides an empirical formula for the molecule, which can be compared with the theoretical composition calculated from the proposed molecular formula.

For this compound (C₇H₁₁ClN₂), the theoretical elemental composition would be calculated as follows:

Carbon (C): 53.00%

Hydrogen (H): 6.99%

Chlorine (Cl): 22.35%

Nitrogen (N): 17.66%

Experimental results from elemental analysis should fall within a narrow margin of error (typically ±0.4%) of these theoretical values to confirm the purity and proposed elemental composition of the synthesized compound. This technique is often used in conjunction with mass spectrometry to definitively establish the molecular formula. The synthesis and characterization of novel pyrazole derivatives frequently include elemental analysis as a key step in confirming the structure of the final products. bldpharm.comnih.gov

Computational and Theoretical Investigations of Pyrazole Systems with Relevance to 4 Chloro 3 Methyl 1 Propyl 1h Pyrazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of pyrazole (B372694) derivatives. These studies provide valuable insights into the molecule's reactivity, stability, and spectroscopic characteristics. For pyrazole systems, DFT calculations are routinely used to determine optimized geometries, frontier molecular orbital (HOMO-LUMO) energies, and molecular electrostatic potential (MEP) maps.

Recent computational work on 4-chloro-1H-pyrazole, a core fragment of the title compound, utilized the B3LYP method with the 6-311++G(d,p) basis set to analyze its electronic properties. nih.govresearchgate.net Such studies are foundational for understanding the impact of the chloro substituent on the pyrazole ring's electronics. The introduction of methyl and N-propyl groups, as in 4-chloro-3-methyl-1-propyl-1H-pyrazole, further modulates these properties. The alkyl groups act as weak electron donors, influencing the energy and distribution of the frontier molecular orbitals.

| Compound Analogue | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|---|

| 3,5-Dimethyl Pyrazolium 3,5-Dichloro Salicylate | B3LYP/6-311G(d,p) | - | - | - | nih.gov |

| Substituted Pyrazolopyridines | DFT | Varies | Varies | Varies | nih.gov |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | B3LYP/6-31G+(d,p) | -0.26751 | -0.18094 | 0.08657 | nih.gov |

Note: The table presents data for related pyrazole derivatives to illustrate the typical range of values obtained from DFT calculations.

The molecular electrostatic potential (MEP) is another crucial descriptor derived from DFT calculations. It maps the electron density to visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nih.govnih.govnih.gov For this compound, the electronegative chlorine atom and the nitrogen atoms of the pyrazole ring are expected to be regions of negative potential, while the hydrogen atoms of the alkyl groups would exhibit positive potential.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the topology of the electron density to define atoms, bonds, and molecular structure. nih.gov This approach allows for the characterization of chemical bonds based on the properties of the electron density at bond critical points (BCPs). A BCP is a point of minimum electron density along the path between two bonded atoms and a maximum in the directions perpendicular to the bond path.

The properties at a BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), offer insights into the nature of the chemical bond. For instance, a negative Laplacian value is characteristic of a shared-shell (covalent) interaction, while a positive value suggests a closed-shell (ionic, van der Waals, or hydrogen bond) interaction.

While a specific QTAIM analysis for this compound is not available in the provided search results, studies on related halogenated heterocyclic compounds can provide a basis for understanding the nature of the C-Cl bond in this molecule. The topological properties of the electron density at the BCP of a C-Cl bond in a heterocyclic system would reveal the degree of covalency and the extent of charge concentration or depletion along the bond path.

| Bond Type in Analogue Systems | Electron Density (ρ(r)) (a.u.) | Laplacian of Electron Density (∇²ρ(r)) (a.u.) | Total Energy Density (H(r)) (a.u.) | Nature of Interaction | Reference |

|---|---|---|---|---|---|

| C-Cl in Chlorinated Heterocycles | Typically 0.1-0.3 | Typically negative | Typically negative | Covalent | researchgate.net |

| Non-covalent Halogen Bonds | < 0.1 | Positive | Slightly negative or positive | Closed-shell | researchgate.net |

Note: This table provides representative values for C-Cl bonds and halogen interactions in related systems to infer the expected properties for this compound.

Tautomeric Equilibria Studies in Pyrazole Derivatives

Tautomerism is a significant feature of N-unsubstituted pyrazoles, where a proton can migrate between the two nitrogen atoms of the ring, leading to different tautomeric forms. nih.gov While this compound is an N-substituted pyrazole and thus does not exhibit this form of tautomerism, understanding the factors that govern tautomeric equilibria in related N-H pyrazoles is crucial for comprehending the influence of substituents on the electronic properties of the pyrazole ring.

Theoretical studies, often employing DFT or ab initio methods, have been instrumental in predicting the relative stabilities of pyrazole tautomers. These studies have shown that the preferred tautomer is highly dependent on the electronic nature of the substituents at the C3 and C5 positions. researchgate.net Electron-donating groups tend to stabilize the tautomer where the N-H bond is adjacent to the substituent, while electron-withdrawing groups favor the opposite arrangement.

For N-substituted pyrazoles like the title compound, the absence of tautomerism simplifies its chemical behavior. However, the principles learned from tautomeric studies are still relevant for understanding the electron distribution and reactivity of the fixed N-propyl isomer.

Molecular Dynamics Simulations for Conformational Analysis

The presence of a flexible N-propyl group in this compound introduces conformational complexity. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. uni.lu These simulations can identify the most stable conformers and the energy barriers between them.

For the N-propyl group, rotation around the N-C and C-C single bonds can lead to various staggered and eclipsed conformations. MD simulations can provide insights into the preferred dihedral angles and the relative populations of different conformers at a given temperature. This information is critical for understanding how the molecule might interact with biological targets or self-assemble in condensed phases.

While specific MD simulation data for this compound is not detailed in the search results, the principles of conformational analysis of N-alkyl chains on heterocyclic rings are well-established. The relative energies of the conformers would be determined by a balance of steric hindrance between the propyl group and the pyrazole ring substituents, as well as subtle electronic effects.

| Conformational Feature of N-alkyl Chains | Typical Dihedral Angles | Relative Energy | Method of Analysis | Reference |

|---|---|---|---|---|

| Anti vs. Gauche Conformations | ~180° vs. ~60° | Anti is often lower in energy | MD Simulations, DFT | researchgate.net |

| Rotational Barriers | Varies (typically a few kcal/mol) | - | DFT, NMR Spectroscopy | researchgate.net |

Note: This table presents general conformational features of N-alkyl chains to provide context for the expected behavior of the N-propyl group in the title compound.

In Silico Predictions of Molecular Properties and Interactions

In silico methods are widely used in drug discovery and materials science to predict a range of molecular properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, as well as drug-likeness. fu-berlin.de These predictions are based on the molecular structure and are valuable for prioritizing compounds for further experimental investigation.

For this compound, various computational models can be used to estimate properties such as lipophilicity (logP), aqueous solubility, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions are often based on quantitative structure-activity relationship (QSAR) models derived from large datasets of experimentally measured properties. ijpsr.comrjpbr.comej-chem.org

The "rule of five" is a commonly used guideline to assess the drug-likeness of a molecule based on its physicochemical properties. nih.gov In silico tools can quickly evaluate a molecule against these and other criteria to predict its potential as an orally bioavailable drug.

| Predicted Property | Typical Predicted Value for Drug-like Pyrazoles | In Silico Tool/Method | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | < 500 | Various QSAR models | nih.gov |

| LogP (Octanol-water partition coefficient) | < 5 | Various QSAR models | nih.gov |

| Hydrogen Bond Donors | < 5 | Molecular structure analysis | nih.gov |

| Hydrogen Bond Acceptors | < 10 | Molecular structure analysis | nih.gov |

Note: This table outlines key parameters for drug-likeness, providing a framework for the in silico evaluation of this compound.

Applications of 4 Chloro 3 Methyl 1 Propyl 1h Pyrazole and Its Derivatives in Chemical Science

Role as a Synthetic Building Block in Organic Synthesis

Substituted pyrazoles like 4-chloro-3-methyl-1-propyl-1H-pyrazole are valuable intermediates in organic synthesis. The reactivity of the pyrazole (B372694) core and its substituents allows for a variety of chemical transformations, making it a versatile building block for constructing more complex molecules. The presence of the chloro group at the C4 position is particularly significant, as it provides a reactive site for nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups.

The pyrazole ring itself can undergo several types of reactions. For instance, the nitrogen atoms can be alkylated or acylated, and the carbon atoms can participate in electrophilic substitution reactions, although the existing substitution pattern influences the regioselectivity of such transformations. A common reaction for pyrazole precursors is the Vilsmeier-Haack reaction, which introduces a formyl group and can be a key step in the synthesis of more complex derivatives. nih.gov For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is synthesized via a Vilsmeier-Haack reaction on the corresponding pyrazolone (B3327878) precursor. nih.gov

The strategic placement of substituents on the this compound backbone allows for the creation of a library of compounds with tailored properties. These derivatives are often precursors for pharmacologically active agents and other functional materials. nih.gov

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Resulting Functional Group/Structure | Potential Application of Product |

|---|---|---|---|

| Suzuki Coupling | Aryl/heteroaryl boronic acid, Pd catalyst, base | Aryl/heteroaryl group at C4 | Pharmaceuticals, advanced materials |

| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | Amino group at C4 | Biologically active compounds |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl group at C4 | Organic electronics, functional polymers |

| Cyanation | Cyanide source (e.g., Zn(CN)₂, Pd catalyst) | Nitrile group at C4 | Precursor for carboxylic acids, amides, amines |

| Vilsmeier-Haack Reaction (on related precursors) | POCl₃, DMF | Formyl group (CHO) | Intermediate for Schiff bases, heterocycles |

Advanced Material Formulation

The unique structural and electronic properties of pyrazole derivatives make them attractive candidates for the development of advanced materials.

Pyrazole derivatives have demonstrated significant potential in the field of photosensitive and luminescent materials. researchgate.netnih.govrsc.orgresearchgate.net The photophysical properties of these compounds are highly tunable through synthetic modification of the substituents on the pyrazole ring. nih.gov

Luminescent and Fluorescent Properties: Many pyrazole derivatives exhibit strong fluorescence with high quantum yields, making them suitable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. researchgate.netnih.govrsc.org For example, pyrazole derivatives have been developed as "turn-on" fluorescent sensors for various metal ions like Zn²⁺, Cd²⁺, and Fe³⁺. rsc.org The introduction of cyano groups can enhance the photoluminescence quantum yield in the solid state by preventing tight molecular packing and reducing quenching effects. researchgate.net Derivatives of this compound could be designed to possess specific fluorescent properties by introducing appropriate chromophoric and auxochromic groups.

Photochromic Materials: Photochromism, the reversible transformation of a chemical species between two forms with different absorption spectra upon photoirradiation, has been observed in certain pyrazole derivatives. acs.orgcapes.gov.brresearchgate.net For instance, a 1,3-diazabicyclo[3.1.0]hex-3-ene derivative synthesized from a pyrazole carbaldehyde exhibits photochromic behavior in both crystalline and solution phases, based on a reversible aziridine (B145994) ring-opening and closing mechanism. nih.gov This property is valuable for applications in optical data storage, molecular switches, and smart materials.

Reagent in Analytical Chemistry Methodologies

The ability of pyrazole derivatives to act as selective chelating agents and their tunable photophysical properties make them excellent candidates for reagents in analytical chemistry. nih.govrsc.orgresearchgate.net They are particularly useful in the design of chemosensors for the detection of specific ions and molecules. nih.govrsc.org

Colorimetric and fluorescent chemosensors based on pyrazoles offer high sensitivity and selectivity for detecting various metal cations and anions. nih.govrsc.org The pyrazole moiety can act as a coordination site, and upon binding with a target analyte, a measurable change in color or fluorescence intensity occurs. nih.govrsc.org For example, a pyrazole-based chemosensor was developed for the selective detection of Al³⁺ ions with a very low detection limit of 4.29 nM. nih.gov Another pyrazole-based Schiff base ligand was shown to be a highly selective colorimetric sensor for Cu²⁺ ions, with a detection limit well below the WHO's recommended value for drinking water. rsc.orgchemrxiv.org Derivatives of this compound could be functionalized to create similar sensor systems for environmental monitoring, industrial process control, and biological analysis. rsc.org

Ligand Design in Coordination Chemistry

Pyrazoles and their derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. researchgate.netnih.govuab.catacs.orgacs.org The pyrazolate anion, formed by deprotonation of the pyrazole N-H, is an excellent bridging ligand that can form multinuclear metal complexes, including cyclic trinuclear structures with coinage metals like gold(I). researchgate.netacs.org

The substituents on the pyrazole ring, such as the chloro, methyl, and propyl groups in this compound, play a crucial role in modulating the steric and electronic properties of the ligand. This tuning capability allows for the synthesis of metal complexes with specific geometries, reactivity, and physical properties. researchgate.net These complexes have diverse applications, including:

Catalysis: As homogeneous or heterogeneous catalysts for various organic transformations.

Bioinorganic Chemistry: As models for the active sites of metalloenzymes. bohrium.com

Functional Materials: In the development of magnetic materials, luminescent compounds, and metal-organic frameworks (MOFs). jocpr.comresearchgate.net

For example, platinum(II) complexes with pyrazole-amine ligands have been synthesized and characterized, showing rigid conformations upon complexation. uab.cat Similarly, copper(II) and nickel(II) complexes with ligands derived from 2-(1,3-disubstituted-pyrazol-4-yl)-1H-benzimidazoles have been prepared, exhibiting various geometries around the metal center. jocpr.com

Agrochemical Research and Development

Perhaps one of the most significant applications of pyrazole derivatives is in the field of agrochemicals, where they have been successfully developed as both fungicides and herbicides. nih.govgoogle.com The specific substitution pattern on the pyrazole ring is critical for determining the type and extent of biological activity. nih.govresearchgate.net

Fungicidal Activity: Pyrazole carboxamides are a major class of fungicides that act by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting the fungus's energy supply. researchgate.netnih.govacs.orgresearchgate.netbohrium.com Many commercial fungicides, such as fluxapyroxad, penthiopyrad, and bixafen, belong to this class. nih.govwikipedia.org Research has shown that novel pyrazole carboxamide derivatives can exhibit fungicidal activities comparable to or even exceeding those of commercial standards against various plant pathogens. nih.govresearchgate.netnih.govproquest.com For example, a study on novel pyrazole derivatives found that a compound containing a p-trifluoromethylphenyl moiety showed high activity against a broad spectrum of fungi, including Botrytis cinerea and Rhizoctonia solani. nih.gov

Herbicidal Activity: Certain pyrazole derivatives are potent herbicides that function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.netnih.govacs.orgacs.orgwikipedia.org HPPD is a key enzyme in the biosynthesis of plastoquinone (B1678516) and α-tocopherol, and its inhibition leads to the bleaching of new growth in susceptible plants. researchgate.netacs.org Commercial HPPD-inhibiting herbicides include pyrasulfotole (B166964) and topramezone (B166797). wikipedia.orgmissouri.edu Studies have shown that some pyrazole herbicides are pro-herbicides that are metabolized in plants to the actual active inhibitor. researchgate.netacs.org The design of new pyrazole aromatic ketone analogues has led to compounds with excellent herbicidal activity against various broadleaf weeds and good crop selectivity. nih.gov The position of substituents on the pyrazole ring plays a critical role in determining herbicidal efficacy. rsc.org

Table 2: In Vitro Fungicidal Activity (EC₅₀) of Selected Pyrazole Derivatives Against Various Phytopathogens

| Compound | Substituents | EC₅₀ (μg/mL) vs B. cinerea | EC₅₀ (μg/mL) vs R. solani | EC₅₀ (μg/mL) vs V. mali | EC₅₀ (μg/mL) vs T. cucumeris |

|---|---|---|---|---|---|

| 26 | R¹=p-CF₃-Ph, R²=H, X=O | 2.432 | 2.182 | 1.787 | 1.638 |

| 27 | R¹=p-CF₃-Ph, R²=H, X=S | 3.127 | 2.876 | 2.034 | 1.899 |

| 3 | R¹=o-Cl-Ph, R²=H, X=O | 4.981 | 4.235 | 3.988 | 3.024 |

| 6 | R¹=p-Cl-Ph, R²=H, X=O | 6.011 | 5.872 | 4.993 | 4.341 |

| 10 | R¹=p-F-Ph, R²=H, X=O | 10.627 | 11.024 | 10.034 | 10.253 |

Data adapted from a study on novel pyrazole derivatives. nih.gov The specific compounds are analogues and not direct derivatives of this compound, but illustrate the structure-activity relationships in this class.

Herbicidal Compound Development

The development of herbicides from the pyrazole scaffold has been a significant area of research. nih.govclockss.org Many pyrazole-based herbicides function by inhibiting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a critical component in the biosynthesis of plastoquinone and tocopherol in plants. researchgate.netrsc.orgrsc.org Inhibition of HPPD leads to the bleaching of plant tissues and eventual death. rsc.org

Research has focused on several classes of pyrazole derivatives as HPPD inhibitors:

Pyrazole Aromatic Ketones and Benzophenones: A series of pyrazole aromatic ketone analogs have been synthesized and tested for herbicidal activity. nih.gov Compounds such as A1, A3, A4, A17, A20, and A25 demonstrated excellent herbicidal activity against broadleaf weeds like Chenopodium serotinum, Stellaria media, and Brassica juncea at application rates of 37.5 g/ha. nih.gov Similarly, 1-acyl-3-phenyl-pyrazol benzophenones have shown promise, with compounds 5n and 5o being more potent than the commercial herbicide pyrazoxyfen (B166693) against barnyard grass. rsc.orgrsc.org Further studies on pyrazole derivatives with a benzoyl scaffold identified compounds (Z5, Z15, Z20, and Z21) with excellent post-emergence herbicidal activities and improved crop safety for maize, cotton, and wheat. researchgate.netacs.orgnih.gov Compound Z9, from this series, showed a superior inhibitory activity (IC50 value of 0.05 μM) against Arabidopsis thaliana HPPD (AtHPPD) compared to commercial herbicides topramezone and mesotrione. researchgate.netnih.gov

Pyrazole Isothiocyanates: By combining substituted pyrazoles with isothiocyanates, novel herbicidal compounds have been created. mdpi.comnih.gov These derivatives are thought to function by binding to zymoproteins in weeds, leading to their demise. mdpi.com Certain compounds in this class exhibited good herbicidal activities against weeds such as Echinochloa crusgalli L., Cyperus iria L., and Dactylis glomerata L. mdpi.comnih.gov For instance, compound 3-1 showed EC50 values of 64.32 µg/mL and 62.42 µg/mL against Echinochloa crusgalli L. and Dactylis glomerata L., respectively. nih.gov

Other Pyrazole Derivatives: Researchers have also explored phenylpyridine-containing pyrazole derivatives. nih.gov Compounds 6a and 6c from this group displayed moderate post-emergence herbicidal activity, with 50% inhibition against Setaria viridis, which was slightly better than the commercial herbicide pyroxasulfone (B108660). nih.gov

Herbicidal Activity of this compound Derivatives

| Derivative Class | Example Compound(s) | Target Weed(s) | Key Finding(s) |

|---|---|---|---|

| Pyrazole Benzophenone | 5o | Barnyard Grass (Echinochloa crusgalli) | More potent than pyrazoxyfen and safer for maize. rsc.orgrsc.org |

| Pyrazole Aromatic Ketone | A1, A25 | Chenopodium serotinum, Stellaria media | Excellent herbicidal activity at 37.5 g/ha. nih.gov |

| Pyrazole Benzoyl Scaffold | Z9, Z21 | Echinochloa crusgalli | Z9 is a potent HPPD inhibitor (IC50 = 0.05 μM); Z21 shows superior pre-emergence activity. researchgate.netnih.gov |

| Pyrazole Isothiocyanate | 3-1, 3-7 | Echinochloa crusgalli, Cyperus iria L. | Good herbicidal activity; EC50 values in the range of 59-68 µg/mL. mdpi.comnih.gov |

| Phenylpyridine Pyrazole | 6a, 6c | Setaria viridis, Digitaria sanguinalis | Moderate post-emergence activity, slightly superior to pyroxasulfone against S. viridis. nih.gov |

Insecticidal Compound Development

The structural framework of this compound is integral to the creation of potent insecticides. mdpi.combohrium.com A significant portion of this research has been directed toward derivatives that act on the insect ryanodine (B192298) receptor (RyR), which is a calcium channel crucial for muscle contraction. mdpi.comnih.gov

Key classes of insecticidal pyrazole derivatives include:

N-Pyridylpyrazoles: This class is a cornerstone of modern insecticide development. mdpi.com The commercial success of insecticides like chlorantraniliprole (B1668704) has spurred the development of numerous other N-pyridylpyrazole derivatives. mdpi.com By introducing a thiazole (B1198619) moiety, researchers have created novel compounds with good insecticidal activities against lepidopteran pests like the diamondback moth (Plutella xylostella) and fall armyworm (Spodoptera frugiperda). mdpi.com Further modifications, such as the inclusion of a 4-chlorine substituted N-pyridylpyrazole in anthranilic diamides, have led to compounds like 8m, which showed significant larvicidal activity against the oriental armyworm (Mythimna separata) and was more effective than chlorantraniliprole against the diamondback moth. bohrium.com

Pyrazole Carboxamides: This group includes several commercial insecticides like tebufenpyrad (B1682729) and tolfenpyrad. nih.govacs.orgacs.org Research based on these structures has led to the synthesis of new derivatives. For example, pyrazole-5-carboxamides containing an α-chloromethyl-N-benzyl group showed high insecticidal activity against the cotton bollworm (Helicoverpa armigera). nih.govacs.orgsigmaaldrich.com Compounds Ij, Il, and IIe from this series exhibited 60% stomach activity at a concentration of 5 mg/kg. nih.govacs.orgsigmaaldrich.com The incorporation of a phthalimide (B116566) group into N-pyridylpyrazole amides has also yielded active compounds; compound E33 showed a 60% lethal rate against oriental armyworm at 6.25 mg/L. acs.org

Insecticidal Activity of this compound Derivatives

| Derivative Class | Example Compound(s) | Target Pest(s) | Key Finding(s) |

|---|---|---|---|

| N-Pyridylpyrazole Thiazole | 7g | Diamondback Moth (Plutella xylostella), Fall Armyworm (Spodoptera frugiperda) | Showed excellent insecticidal activities against multiple lepidopteran pests. mdpi.com |

| Anthranilic Diamide (4-Cl-N-Pyridylpyrazole) | 8m | Oriental Armyworm (Mythimna separata), Diamondback Moth (Plutella xylostella) | Exhibited 60% insecticidal activity at 0.5 mg/L against armyworm; highly effective against diamondback moth. bohrium.com |

| Pyrazole-5-carboxamide (α-chloromethyl-N-benzyl) | Ij, Il, IIe | Cotton Bollworm (Helicoverpa armigera) | Displayed 60% stomach activity at 5 mg/kg. acs.orgsigmaaldrich.com |

| N-Pyridylpyrazole Phthalimide | E33 | Oriental Armyworm (Mythimna separata), Diamondback Moth (Plutella xylostella) | Displayed 60% mortality against armyworm at 6.25 mg/L. acs.org |

Fungicidal Compound Development

Derivatives of pyrazole are prominent in the development of modern fungicides, particularly those that inhibit succinate dehydrogenase (SDH). nih.govacs.orgacs.org SDH is a vital enzyme in the mitochondrial respiratory chain of fungi, and its inhibition disrupts energy production, leading to fungal cell death. nih.govresearchgate.net

Prominent classes of fungicidal pyrazole derivatives include:

Pyrazole Carboxamides (SDHIs): This is the most significant class of pyrazole-based fungicides. acs.orgacs.org By modifying the pyrazole-4-carboxamide structure, numerous potent fungicides have been developed. For instance, a novel pyrazole carboxamide containing a diarylamine scaffold, compound SCU2028, was found to be as effective as the commercial fungicide thifluzamide (B1681302) against Rhizoctonia solani, with an EC50 value of 0.022 mg/L. nih.gov The introduction of an oxime ether group to the pyrazole-4-carboxamide structure led to compound 5e, which showed remarkable inhibition of SDH (IC50 = 2.04 μM), superior to commercial fungicides boscalid (B143098) and fluxapyroxad. nih.gov

Pyrazole-Thiazole Derivatives: The combination of a pyrazole ring with a thiazole ring has yielded a new scaffold for SDHI fungicides. acs.org Compounds designed with this hybrid structure have shown excellent activity against various fungal pathogens. acs.orgnih.gov For example, compound 9ac exhibited promising in vivo activity against Rhizoctonia solani with 90% inhibition at 10 mg/L. acs.org Another compound from a similar series, 6j, showed 90% inhibition of southern corn rust (Puccinia sorghi Schw.) at 10 μg/mL. nih.gov

Other Pyrazole Derivatives: Research into 4,4-disubstituted pyrazolin-3-ones has revealed broad-spectrum fungicidal activity. mdpi.com Compounds such as 4,4-dichloro- and 4,4-dibromopyrazolin-3-ones (2e and 2f) were identified as highly effective against a range of phytopathogenic fungi, including Venturia inaequalis and Rhizoctonia solani. mdpi.com

Fungicidal Activity of this compound Derivatives

| Derivative Class | Example Compound(s) | Target Fungi | Key Finding(s) |

|---|---|---|---|

| Pyrazole Carboxamide (Diarylamine) | SCU2028 | Rhizoctonia solani | Potent activity with an EC50 value of 0.022 mg/L. nih.gov |

| Pyrazole Carboxamide (Oxime Ether) | 5e | Rhizoctonia solani | Strong SDH inhibitor (IC50 = 2.04 μM), superior to boscalid and fluxapyroxad. nih.gov |

| Pyrazole-Thiazole Carboxamide | 9ac | Rhizoctonia solani | Showed 90% inhibition in vivo at 10 mg/L. acs.org |

| Pyrazole-Thiazole Carboxamide | 6j | Puccinia sorghi Schw., Rhizoctonia solani | Displayed 90% inhibition against southern corn rust at 10 μg/mL. nih.gov |

| 4,4-Dihalogenated Pyrazolin-3-one | 2e, 2f | Venturia inaequalis, Rhizoctonia solani | Demonstrated pronounced, broad-spectrum fungicidal activity. mdpi.com |

Exploration of Biological Activities of 4 Chloro 3 Methyl 1 Propyl 1h Pyrazole Derivatives Excluding Human Trials

Antimicrobial Activity Studies

The pyrazole (B372694) moiety is a core component in many compounds developed for their antimicrobial properties. ijrar.orgorientjchem.org Research has demonstrated that modifications to the pyrazole ring, such as the introduction of thiazole (B1198619) fragments, can enhance antimicrobial potency. orientjchem.org

Pyrazole derivatives have been extensively evaluated for their ability to combat a wide range of bacterial pathogens, including drug-resistant strains. nih.gov These compounds target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme, showing activity against both bacterial types with Minimum Inhibitory Concentration (MIC) values as low as 12.5 μg/ml. nih.gov

Studies have shown significant antibacterial effects against various strains. Thiazolidinone-clubbed pyrazoles demonstrated moderate activity against Escherichia coli with an MIC of 16 μg/ml. nih.gov Imidazo-pyridine substituted pyrazoles were found to be potent broad-spectrum agents, proving more effective in vitro than ciprofloxacin (B1669076) against several Gram-positive and Gram-negative strains, with Minimum Bactericidal Concentration (MBC) values below 1 μg/ml for most, excluding MRSA. nih.gov Furthermore, a series of 1,3,4-trisubstituted pyrazole derivatives showed excellent anti-inflammatory activity. nih.gov

The table below summarizes the in vitro antibacterial activity of various pyrazole derivatives against selected pathogens.

| Derivative Class | Bacterial Strain | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Thiazolidinone-clubbed pyrazoles | Escherichia coli | 16 μg/mL | nih.gov |

| Imidazo-pyridine substituted pyrazoles | Gram-negative strains (E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium) | <1 μg/mL (MBC) | nih.gov |

| Quinoline-substituted pyrazoles | Gram-positive strains (S. aureus, S. epidermidis, B. subtilis) | 0.12–0.98 μg/mL | nih.gov |

| Thiazolo-pyrazole derivatives | MRSA | 4 μg/mL | nih.gov |

| Pyrazole derivatives (Compound 7b) | Various pathogens | 0.22-0.25 μg/mL | acs.org |

| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | 0.25 μg/mL | nih.gov |

The antifungal potential of pyrazole derivatives has been a significant area of research, leading to the development of several commercial fungicides. nih.gov Studies on novel 5-chloro-pyrazole derivatives containing a phenylhydrazone moiety have revealed potent in vitro activity against several plant pathogenic fungi. rsc.org

For example, compound 7c from this series, (E)-2-(4-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)phenylhydrazine-1-carbonyl)benzoic acid, demonstrated exceptional efficacy with EC50 values of 0.74 μg/mL against Fusarium graminearum, 0.68 μg/mL against Botrytis cinerea, and 0.85 μg/mL against Rhizoctonia solani. rsc.org Other derivatives in the same study also showed significant bioactivity against R. solani, with EC50 values as low as 0.25 μg/mL. rsc.org Similarly, pyrazole-carboxamide derivatives have been tested against Colletotrichum gloeosporioides, with one derivative showing 61% mycelial inhibition at a concentration of 10 mM. scielo.br

The table below presents the antifungal activity of selected pyrazole derivatives.

| Derivative | Fungal Strain | Reported Activity (EC50) | Reference |

|---|---|---|---|

| Compound 7c | Fusarium graminearum | 0.74 μg/mL | rsc.org |

| Compound 7c | Botrytis cinerea | 0.68 μg/mL | rsc.org |

| Compound 7c | Rhizoctonia solani | 0.85 μg/mL | rsc.org |

| Compound 8d | Rhizoctonia solani | 0.25 μg/mL | rsc.org |

| Compound 8g | Rhizoctonia solani | 0.96 μg/mL | rsc.org |

| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | >50% inhibition at 100 µg/mL | mdpi.com |

Anti-inflammatory Activity Studies (e.g., in cell lines)

Pyrazole derivatives are well-known for their anti-inflammatory properties, which has led to the development of several nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govresearchgate.net Research into new pyrazole analogues continues to identify compounds with significant anti-inflammatory potential in vitro and in vivo. nih.govnih.gov For example, a series of newly synthesized pyrazole derivatives demonstrated better or comparable activity to the standard drug diclofenac (B195802). nih.govnih.gov One study found that compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide exhibited superior anti-inflammatory activity compared to diclofenac sodium. nih.gov The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and a reduction in the production of prostaglandins (B1171923) like PGE2. nih.gov

Enzyme Inhibition Studies

The interaction of pyrazole derivatives with various enzymes is a key aspect of their biological activity. globalresearchonline.net Specific inhibition of enzymes like cyclooxygenase and tyrosinase underscores their therapeutic and cosmetic potential.

Cyclooxygenase (COX) is a critical enzyme in the pathway that produces prostaglandins, which are mediators of inflammation, pain, and fever. youtube.com The enzyme exists in two main isoforms: COX-1, which is involved in protecting the stomach lining and platelet aggregation, and COX-2, which is primarily induced during inflammation. youtube.com Many pyrazole derivatives have been designed as selective COX-2 inhibitors to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. nih.govnih.gov

In vitro studies have evaluated new pyrazole derivatives for their inhibitory activity against COX-1 and COX-2. nih.govnih.gov Several compounds showed potent inhibition at nanomolar concentrations with high selectivity for COX-2. nih.gov For instance, pyrazole derivatives 4c and 5b were found to be highly active against both COX-1 and COX-2, with IC50 values comparable to the reference drugs meloxicam (B1676189) and celecoxib. nih.gov

The table below details the COX inhibitory activity of representative pyrazole derivatives.

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 2a | - | 0.01987 µM (19.87 nM) | - | nih.gov |

| Compound 3b | - | 0.03943 µM (39.43 nM) | 22.21 | nih.gov |

| Compound 4a | - | 0.06124 µM (61.24 nM) | 14.35 | nih.gov |

| Compound 5b (from ref nih.gov) | - | 0.03873 µM (38.73 nM) | 17.47 | nih.gov |

| Compound 4c (from ref nih.gov) | 9.835 ± 0.50 | 4.597 ± 0.20 | 2.14 | nih.gov |

| Compound 5b (from ref nih.gov) | 4.909 ± 0.25 | 3.289 ± 0.14 | 1.49 | nih.gov |

| Meloxicam (Reference) | 1.879 ± 0.1 | 5.409 ± 0.23 | 0.35 | nih.gov |

| Celecoxib (Reference) | 5.439 ± 0.28 | 2.164 ± 0.09 | 2.51 | nih.gov |

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation and for use in skin-lightening cosmetic products. mdpi.comnih.gov Pyrazole derivatives have emerged as promising candidates for tyrosinase inhibition. mdpi.comresearchgate.net Studies on carbothioamidopyrazole derivatives showed that compounds with a methyl group at the C-3 position of the pyrazole ring were effective tyrosinase inhibitors, with some exhibiting much greater potency than the standard inhibitor, kojic acid. mdpi.com Molecular docking studies suggest these derivatives act as competitive inhibitors, blocking the substrate's access to the enzyme's active site. mdpi.comresearchgate.net

A study of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives found compounds with significant tyrosinase inhibitory activity. scientific.net

The table below summarizes the tyrosinase inhibitory activity of selected pyrazole derivatives.

| Derivative | Reported Activity (IC50) | Substrate | Reference |

|---|---|---|---|

| Compound 2 | 0.391 ± 0.017 mg/mL | L-tyrosine | scientific.net |

| Compound 3 | 0.259 ± 0.005 mg/mL | L-tyrosine | scientific.net |